4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside
Overview
Description
Synthesis Analysis
The synthesis of this compound involves a series of glycosylation steps that enable the formation of the specific glycosidic linkage between the fucose and galactose units. A notable method for its synthesis was reported by Jain, Piskorz, and Matta (1992), who developed a facile approach using methyl 3,4-O-isopropylidene-2-O-(4-methoxybenzyl)-1-thio-beta-L-fucopyranoside as the glycosyl donor, highlighting the efficiency of their method in constructing the desired oligosaccharide structures R. Jain, C. Piskorz, K. Matta, Carbohydrate research, 1992.
Molecular Structure Analysis
The molecular structure of 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside has been elucidated through various analytical techniques, including X-ray crystallography. Watt et al. (1996) synthesized related disaccharides and determined their crystal structures, providing insights into the conformational preferences of such compounds. Their work contributes to a deeper understanding of the spatial arrangement and interresidue torsion angles within these molecules D. Watt, D. Brasch, D. Larsen, L. Melton, J. Simpson, Carbohydrate research, 1996.
Scientific Research Applications
Synthesis and Application in Oligosaccharide Research
4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is a compound used in the synthesis of complex oligosaccharides, which are essential in studying various biological processes. One notable research area is the synthesis of nitrophenyl oligosaccharides containing the O-alpha-L-fucopyranosyl unit, which is critical for understanding carbohydrate-mediated interactions in biological systems. These oligosaccharides have been synthesized through a facile approach using specific glycosyl donors, providing a pathway to explore the roles of such sugars in cellular communication, pathogen-host interactions, and immune responses (Jain, Piskorz, & Matta, 1992).
Enzymatic Synthesis and Transfucosylation Reactions
Another significant application is in the enzymatic synthesis and transfucosylation reactions catalyzed by specific enzymes. For instance, beta-D-galactosidase from certain bacterial strains has shown the ability to catalyze transfucosylation reactions, producing various fucosylated molecules. This capability opens up possibilities for the enzymatic synthesis of beta-D-fucosylated compounds, which are of interest in developing new biomolecules with potential therapeutic applications (Benešová et al., 2010).
Chemical Synthesis and Characterization
Chemical synthesis methods have also been developed for creating p-nitrophenyl and p-nitrobenzyl 1-thioglycopyranosides, including derivatives of 4-nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside. These methods involve specific reaction conditions and provide a route for the preparation of these compounds, which are useful in studying glycosidase enzymes and other glycosylation-related processes (Matta, Girotra, & Barlow, 1975).
Safety And Hazards
properties
IUPAC Name |
(2S,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO12/c1-7-11(21)13(23)15(25)17(28-7)31-16-14(24)12(22)10(6-20)30-18(16)29-9-4-2-8(3-5-9)19(26)27/h2-5,7,10-18,20-25H,6H2,1H3/t7-,10+,11+,12-,13+,14-,15-,16+,17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNXEBSKDAQHBI-YUXDDOTLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90216557 | |
Record name | 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90216557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside | |
CAS RN |
66347-27-1 | |
Record name | 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066347271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90216557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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